molecular formula C9H4F6O2 B6634816 2,2-Difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid

2,2-Difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid

Cat. No. B6634816
M. Wt: 258.12 g/mol
InChI Key: PKEWKYPAQHHJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid, commonly known as DFTA, is a fluorinated carboxylic acid that has gained attention in the scientific community due to its potential applications in various fields. DFTA is a derivative of 4-fluoro-3-(trifluoromethyl)phenylacetic acid and is synthesized through a multi-step reaction process.

Mechanism of Action

The mechanism of action of DFTA is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. DFTA is also believed to act by modulating the activity of various neurotransmitters in the brain, leading to its analgesic effects.
Biochemical and Physiological Effects:
DFTA has been shown to possess anti-inflammatory and analgesic properties in various animal models. It has also been shown to modulate the activity of various neurotransmitters in the brain, leading to its potential use as an antidepressant and anxiolytic agent. DFTA has also been shown to possess antitumor activity, making it a potential candidate for the development of anticancer drugs.

Advantages and Limitations for Lab Experiments

DFTA is a versatile compound that can be easily synthesized in the laboratory using commercially available starting materials. It is also stable under a wide range of reaction conditions, making it a useful building block for the synthesis of various biologically active compounds. However, DFTA is a relatively new compound, and its potential side effects and toxicity are not fully understood. Further studies are needed to fully understand the advantages and limitations of DFTA in laboratory experiments.

Future Directions

There are numerous future directions for the study of DFTA. One possible direction is the development of DFTA-based compounds as potential anti-inflammatory and analgesic agents. Another potential direction is the development of DFTA-based compounds as anticancer agents. Further studies are also needed to fully understand the mechanism of action of DFTA and its potential side effects and toxicity.

Synthesis Methods

The synthesis of DFTA involves a series of reactions starting from the commercially available 4-fluoro-3-(trifluoromethyl)phenylacetic acid. The first step involves the conversion of the acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with difluoromethyl lithium to form the difluoromethyl ester. The final step involves the hydrolysis of the ester to form DFTA.

Scientific Research Applications

DFTA has been extensively studied for its potential applications in various fields of science. One of the major applications of DFTA is in the field of medicinal chemistry, where it has been shown to possess anti-inflammatory and analgesic properties. DFTA has also been studied for its potential use as a building block in the synthesis of various biologically active compounds.

properties

IUPAC Name

2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O2/c10-6-2-1-4(8(11,12)7(16)17)3-5(6)9(13,14)15/h1-3H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEWKYPAQHHJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)(F)F)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid

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